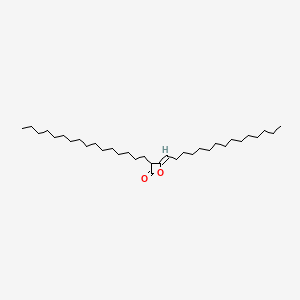
2-Benzothiazolecarboxaldehyde,hydrazone(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxaldehyde,hydrazone(9CI) is a chemical compound with the molecular formula C8H7N3OS. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiazole ring attached to a carboxaldehyde group and a hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) typically involves the reaction of benzothiazole-2-carboxaldehyde with hydrazine or its derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarboxaldehyde,hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-Benzothiazolecarboxaldehyde,hydrazone(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzothiazolecarboxaldehyde,hydrazone(9CI) can be compared with other similar compounds, such as:
Benzothiazole-2-carboxaldehyde: Lacks the hydrazone moiety and has different reactivity and applications.
Benzothiazole hydrazones: Similar structure but may have different substituents on the benzothiazole ring, leading to variations in properties and applications.
The uniqueness of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
(E)-1,3-benzothiazol-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C8H7N3S/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-5H,9H2/b10-5+ |
InChI Key |
ZFCRUSDJNDNRNG-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=N/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)




![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)



